molecular formula C8H9FN2O2 B2519338 Methyl 2-fluoro-4-hydrazinylbenzoate CAS No. 1367356-26-0

Methyl 2-fluoro-4-hydrazinylbenzoate

Cat. No.: B2519338
CAS No.: 1367356-26-0
M. Wt: 184.17
InChI Key: ZAHOCWNHNWSCHI-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-4-hydrazinylbenzoate is a chemical compound with the molecular formula C8H9FN2O2 and a molecular weight of 184.17 g/mol . It is characterized by the presence of a fluorine atom and a hydrazinyl group attached to a benzoate ester. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-fluoro-4-hydrazinylbenzoate typically involves the esterification of 2-fluoro-4-hydrazinylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. Continuous-flow reactors may be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-4-hydrazinylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can yield azo compounds, while substitution of the fluorine atom can produce various substituted benzoates .

Scientific Research Applications

Methyl 2-fluoro-4-hydrazinylbenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-fluoro-4-hydrazinylbenzoate involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-fluoro-4-hydrazinylbenzoate is unique due to the presence of both a fluorine atom and a hydrazinyl group, which confer distinct chemical properties. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the hydrazinyl group provides a reactive site for further chemical modifications .

Biological Activity

Methyl 2-fluoro-4-hydrazinylbenzoate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article presents a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique structure characterized by the presence of a hydrazinyl group and a fluorine atom on the benzene ring. These features contribute to its distinct chemical reactivity and biological activity.

Property Details
Molecular Formula C9H10F N3O2
Molecular Weight 201.19 g/mol
Solubility Soluble in organic solvents
Reactivity Undergoes oxidation, reduction, and substitution reactions

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anticancer Effects

The compound has also been investigated for its anticancer properties. In a study involving human cancer cell lines, this compound showed significant cytotoxic effects, leading to reduced cell viability. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of key signaling molecules involved in cell proliferation .

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites in biological macromolecules. The hydrazinyl group can react with electrophilic centers in proteins and nucleic acids, leading to alterations in their structure and function. Additionally, the fluorine atom enhances the compound's stability and lipophilicity, facilitating better interaction with cellular targets.

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating its potential as an antimicrobial agent.
  • Anticancer Study : In another investigation, the compound was administered to mice bearing xenograft tumors derived from human pancreatic cancer cells. Treatment with this compound at a dose of 10 mg/kg resulted in a significant reduction in tumor volume compared to control groups, highlighting its potential as an anticancer therapeutic .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structure Characteristics Biological Activity
Methyl 2-fluoro-4-aminobenzoateContains an amino group instead of hydrazinylExhibits weaker antimicrobial activity
Methyl 2-chloro-4-hydrazinylbenzoateContains chlorine instead of fluorineSimilar anticancer properties

Properties

IUPAC Name

methyl 2-fluoro-4-hydrazinylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2/c1-13-8(12)6-3-2-5(11-10)4-7(6)9/h2-4,11H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHOCWNHNWSCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)NN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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